molecular formula C7H13N3 B2489738 3-butyl-1H-pyrazol-5-amine CAS No. 56367-26-1

3-butyl-1H-pyrazol-5-amine

Cat. No.: B2489738
CAS No.: 56367-26-1
M. Wt: 139.202
InChI Key: KLEIWKYPWDZGCV-UHFFFAOYSA-N
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Description

3-butyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a butyl group at the third position and an amine group at the fifth position. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. For example, the reaction of butylhydrazine with 1,3-diketones under acidic or basic conditions can yield the desired pyrazole derivative .

Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with excellent functional group tolerance . Additionally, the condensation of ketones, aldehydes, and hydrazine monohydrochloride followed by in situ oxidation can also produce pyrazoles in good yields .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective synthetic routes. One-pot, three-component procedures that include the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes are commonly employed . These methods offer high yields and are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole N-oxides, pyrazolines, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

Properties

IUPAC Name

5-butyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEIWKYPWDZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56367-26-1
Record name 3-butyl-1H-pyrazol-5-amine
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